1: Lee Y, Phat C, Hong SC. Structural diversity of marine cyclic peptides and their molecular mechanisms for anticancer, antibacterial, antifungal, and other clinical applications. Peptides. 2017 Sep;95:94-105. doi: 10.1016/j.peptides.2017.06.002. Epub 2017 Jun 10. Review. PubMed PMID: 28610952.
2: Russo P, Kisialiou A, Lamonaca P, Moroni R, Prinzi G, Fini M. New Drugs from Marine Organisms in Alzheimer's Disease. Mar Drugs. 2015 Dec 25;14(1):5. doi: 10.3390/md14010005. Review. PubMed PMID: 26712769; PubMed Central PMCID: PMC4728502.
3: Irie K, Yanagita RC. Synthesis and biological activities of simplified analogs of the natural PKC ligands, bryostatin-1 and aplysiatoxin. Chem Rec. 2014 Apr;14(2):251-67. doi: 10.1002/tcr.201300036. Epub 2014 Feb 20. Review. PubMed PMID: 24677503.
4: Sun MK, Alkon DL. The "memory kinases": roles of PKC isoforms in signal processing and memory formation. Prog Mol Biol Transl Sci. 2014;122:31-59. doi: 10.1016/B978-0-12-420170-5.00002-7. Review. PubMed PMID: 24484697.
5: Kollár P, Rajchard J, Balounová Z, Pazourek J. Marine natural products: bryostatins in preclinical and clinical studies. Pharm Biol. 2014 Feb;52(2):237-42. doi: 10.3109/13880209.2013.804100. Epub 2013 Sep 13. Review. PubMed PMID: 24033119.
6: Abraham I, El Sayed K, Chen ZS, Guo H. Current status on marine products with reversal effect on cancer multidrug resistance. Mar Drugs. 2012 Oct;10(10):2312-21. doi: 10.3390/md10102312. Epub 2012 Oct 19. Review. PubMed PMID: 23170086; PubMed Central PMCID: PMC3497025.
7: Irie K, Yanagita RC, Nakagawa Y. Challenges to the development of bryostatin-type anticancer drugs based on the activation mechanism of protein kinase Cδ. Med Res Rev. 2012 May;32(3):518-35. doi: 10.1002/med.20220. Epub 2010 Nov 9. Review. PubMed PMID: 22539107.
8: Ruan BF, Zhu HL. The chemistry and biology of the bryostatins: potential PKC inhibitors in clinical development. Curr Med Chem. 2012;19(16):2652-64. Review. PubMed PMID: 22506770.
9: Sánchez-Duffhues G, Vo MQ, Pérez M, Calzado MA, Moreno S, Appendino G, Muñoz E. Activation of latent HIV-1 expression by protein kinase C agonists. A novel therapeutic approach to eradicate HIV-1 reservoirs. Curr Drug Targets. 2011 Mar 1;12(3):348-56. Review. PubMed PMID: 20955147.
10: von Schwarzenberg K, Vollmar AM. Targeting apoptosis pathways by natural compounds in cancer: marine compounds as lead structures and chemical tools for cancer therapy. Cancer Lett. 2013 May 28;332(2):295-303. doi: 10.1016/j.canlet.2010.07.004. Epub 2010 Jul 31. Review. PubMed PMID: 20673697.
11: Gonelli A, Mischiati C, Guerrini R, Voltan R, Salvadori S, Zauli G. Perspectives of protein kinase C (PKC) inhibitors as anti-cancer agents. Mini Rev Med Chem. 2009 Apr;9(4):498-509. Review. PubMed PMID: 19356127.
12: Smith AB 3rd, Wuest WM. Evolution of multi-component anion relay chemistry (ARC): construction of architecturally complex natural and unnatural products. Chem Commun (Camb). 2008 Dec 7;(45):5883-95. doi: 10.1039/b810394a. Epub 2008 Sep 30. Review. PubMed PMID: 19030533; PubMed Central PMCID: PMC2769507.
13: Zhang JY, Fu LW. [Advance of several types of important marine antitumor drugs]. Yao Xue Xue Bao. 2008 May;43(5):435-42. Review. Chinese. PubMed PMID: 18717327.
14: Singh R, Sharma M, Joshi P, Rawat DS. Clinical status of anti-cancer agents derived from marine sources. Anticancer Agents Med Chem. 2008 Aug;8(6):603-17. Review. PubMed PMID: 18690825.
15: Fährmann M. Targeting protein kinase C (PKC) in physiology and cancer of the gastric cell system. Curr Med Chem. 2008;15(12):1175-91. Review. PubMed PMID: 18473812.
16: Banerjee S, Wang Z, Mohammad M, Sarkar FH, Mohammad RM. Efficacy of selected natural products as therapeutic agents against cancer. J Nat Prod. 2008 Mar;71(3):492-6. doi: 10.1021/np0705716. Epub 2008 Feb 27. Review. PubMed PMID: 18302335.
17: Le Tourneau C, Raymond E, Faivre S. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison. Curr Pharm Des. 2007;13(33):3427-39. Review. PubMed PMID: 18045196.
18: Sun MK, Alkon DL. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug. CNS Drug Rev. 2006 Spring;12(1):1-8. Review. PubMed PMID: 16834754.
19: Rochford R, Feuer G, Orem J, Banura C, Katongole-Mbidde E, Mwanda WO, Moormann A, Harrington WJ, Remick SC. Strategies to overcome myelotoxic therapy for the treatment of Burkitt's and AIDS-related non-Hodgkin's lymphoma. East Afr Med J. 2005 Sep;82(9 Suppl):S155-60. Review. PubMed PMID: 16619692.
20: Piel J. Bacterial symbionts: prospects for the sustainable production of invertebrate-derived pharmaceuticals. Curr Med Chem. 2006;13(1):39-50. Review. PubMed PMID: 16457638.